3-Bromo-9H-thioxanthen-9-one: A Comprehensive Technical Guide on Physical Properties, Synthesis, and Applications
3-Bromo-9H-thioxanthen-9-one: A Comprehensive Technical Guide on Physical Properties, Synthesis, and Applications
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
In my capacity as a Senior Application Scientist, I have designed this technical whitepaper to bridge the gap between fundamental physicochemical data and applied synthetic methodologies. 3-Bromo-9H-thioxanthen-9-one (CAS: 96407-89-5) is a highly versatile, halogenated tricyclic scaffold. While traditionally recognized for its role as a high-efficiency Type II photoinitiator in polymer chemistry, its significance has rapidly expanded into the realms of organic optoelectronics (OLEDs) and targeted oncology drug development.
The strategic placement of the bromine atom at the 3-position imparts a strong inductive electron-withdrawing effect, modulating the molecule's triplet energy state and rendering the core highly electrophilic. This guide details its core physical properties, mechanistic pathways, and self-validating experimental protocols to ensure rigorous reproducibility in your laboratory workflows.
Core Physical and Chemical Properties
Understanding the baseline physical properties of 3-bromo-9H-thioxanthen-9-one is critical for optimizing reaction conditions, particularly in high-temperature cross-coupling or cryogenic lithiation workflows. The following data synthesizes verified physical parameters[1].
| Property | Value / Specification | Mechanistic Implication |
| CAS Number | 96407-89-5 | Standard identifier for procurement and regulatory compliance. |
| Molecular Formula | C₁₃H₇BrOS | The presence of sulfur and bromine dictates its heavy-atom photophysics. |
| Molecular Weight | 291.17 g/mol | Essential for precise stoichiometric calculations in micro-scale synthesis. |
| Physical Form | Off-white to yellow powder | Coloration is indicative of its extended π -conjugated system. |
| Melting Point | 163–166 °C | High melting point reflects strong intermolecular π−π stacking forces. |
| Boiling Point | 420.4 ± 44.0 °C (at 760 mmHg) | High thermal stability allows for aggressive reflux conditions in synthesis. |
| Solubility | Soluble in THF, DCM, DMSO; Insoluble in H₂O | Dictates the choice of organic solvents for homogeneous catalysis. |
| InChI Key | OFMHWHCQUXKSFK-UHFFFAOYSA-N | Useful for cheminformatics and structural database querying. |
Mechanistic Profiling: Photochemistry & Optoelectronics
As a photoactive molecule, 3-bromo-9H-thioxanthen-9-one operates primarily through a Type II radical generation mechanism[2]. The intrinsic heavy-atom effect provided by the bromine substituent significantly enhances spin-orbit coupling. This causality directly accelerates the Intersystem Crossing (ISC) rate from the Singlet Excited State ( S1 ) to the Triplet Excited State ( T1 ).
In the presence of a hydrogen donor (co-initiator, typically a tertiary amine), the highly populated T1 state abstracts a hydrogen atom, generating reactive free radicals. This property is not only foundational for UV-curing applications but also makes it an ideal precursor for synthesizing deep-blue fluorescent host materials in OLEDs, where triplet energy management is paramount[3].
Caption: Photochemical radical generation pathway of 3-bromo-9H-thioxanthen-9-one.
Experimental Methodologies (Self-Validating Protocols)
To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that you can verify the success of each intermediate step before proceeding.
Protocol A: Palladium-Catalyzed Cross-Coupling for Drug Discovery
Objective: Synthesize 3-substituted thioxanthone libraries for oncology screening[4]. Causality: The 3-bromo position is highly activated for oxidative addition by Pd(0) catalysts, allowing for the rapid introduction of solubilizing amine or aryl groups via Buchwald-Hartwig or Suzuki-Miyaura coupling.
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Preparation: In an oven-dried Schlenk flask, dissolve 1.0 eq of 3-bromo-9H-thioxanthen-9-one and 1.2 eq of the desired boronic acid in anhydrous THF (0.1 M). Causality: Anhydrous conditions prevent the premature protonation of the organometallic intermediate.
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Degassing: Sparge the solution with Argon for 15 minutes.
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Catalyst Addition: Add 0.05 eq of Pd(PPh3)4 and 2.0 eq of aqueous K2CO3 (previously degassed).
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Reflux: Heat the biphasic mixture to 80 °C under vigorous stirring for 12 hours.
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Validation Checkpoint 1 (In-Process): Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete when the starting material spot ( Rf≈0.6 ) disappears and a new, highly UV-active spot emerges.
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Workup: Extract with dichloromethane ( 3×20 mL), wash with brine, dry over anhydrous MgSO4 , and concentrate in vacuo.
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Validation Checkpoint 2 (Post-Purification): Analyze via 1H -NMR. The successful cross-coupling is validated by the disappearance of the distinct aromatic doublet associated with the C-3 proton adjacent to the bromine, and the integration of new substituent protons.
Caption: Workflow for synthesizing 3-substituted thioxanthones in oncology drug discovery.
Protocol B: Cryogenic Lithiation for OLED Host Materials
Objective: Generate organolithium intermediates for the synthesis of thioxanthene-fluorene spiral structures[5]. Causality: Halogen-metal exchange requires ultra-low temperatures to outcompete nucleophilic addition to the central carbonyl group.
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Cooling: Dissolve 3-bromo-9H-thioxanthen-9-one in anhydrous THF and cool to -78 °C using a dry ice/acetone bath.
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Lithiation: Dropwise add 1.1 eq of n-Butyllithium (1.6 M in hexanes) over 15 minutes. Maintain at -78 °C for 40 minutes.
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Validation Checkpoint: The successful generation of the organolithium intermediate is visually indicated by a distinct color shift to deep red/brown. Optional rigor: Quench a 0.1 mL aliquot with D2O ; GC-MS must show the deuterated mass peak (m/z 213) to validate complete exchange.
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Electrophile Addition: Add the fluorenone derivative in one portion and allow the reaction to warm to room temperature overnight.
Applications in Drug Development
The thioxanthone scaffold has been a privileged structure in medicinal chemistry since the introduction of the antischistosomal agent Miracil D in 1945[6]. In modern drug development, 3-bromo-9H-thioxanthen-9-one serves as a critical synthetic node.
The planar tricyclic core enables DNA intercalation and the inhibition of BRCT domains, while recent studies highlight its potential as a dual inhibitor of P-glycoprotein and tumor cell growth[6]. By utilizing the 3-bromo position as a functionalization handle, medicinal chemists can append hydrophilic moieties (e.g., amines, amides) to overcome the inherent poor aqueous solubility of the parent scaffold. Recent structure-activity relationship (SAR) studies have demonstrated that 3-substituted derivatives exhibit potent, selective cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-468) without impairing normal cardiac myoblast viability[4]. Furthermore, novel double aryne insertion strategies are currently being developed to streamline the synthesis of these complex, multi-substituted thioxanthone drugs, drastically reducing production costs[7].
Handling, Safety, and Storage
As a biologically and photochemically active compound, strict adherence to safety protocols is mandatory.
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Hazard Profiling: Classified under GHS as Harmful (H302), Skin Irritant (H315), Eye Irritant (H319), Respiratory Irritant (H335), and Flammable Solid (H228).
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Precautionary Measures: Utilize standard PPE (P280). Operations must be conducted in a fume hood to prevent inhalation of dust (P261). In case of eye contact, rinse cautiously with water for several minutes (P305+P351+P338).
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Storage Causality: Store at room temperature (or 4 °C for extended periods) in a tightly sealed container. Critical: The storage environment must be strictly protected from light (actinic degradation) and moisture to preserve the integrity of the carbon-bromine bond.
References
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Sigma-Aldrich. "3-bromo-9H-thioxanthen-9-one | 96407-89-5". MilliporeSigma Product Catalog. 1
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Sigma-Aldrich. "3-Bromo-9H-thioxanthen-9-one | 96407-89-5 Safety Information". MilliporeSigma Product Catalog.
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Sigma-Aldrich. "3-Bromo-9H-thioxanthen-9-one | 96407-89-5 MSDS". MilliporeSigma Product Catalog.
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Patsnap Eureka. "Luminescent materials based on thioxanthene-fluorene spiral structures and organic optoelectronic devices". Patent Database. 5
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Google Patents. "WO2014071836A1 - 9h-thioxanthen-9-one oxide derivative, preparation method and use thereof". Google Patents. 3
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BenchChem. "Thioxanthen-9-one | High-Purity Photoinitiator". BenchChem Catalog. 2
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PubMed / NIH. "A century of thioxanthones: through synthesis and biological applications". National Institutes of Health.6
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Arabian Journal of Chemistry. "Synthesis and evaluation of new 3-substituted-4-chloro-thioxanthone derivatives as potent anti-breast cancer agents". Arabian Journal of Chemistry. 4
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Tokyo University of Science. "Breaking Barriers in Thioxanthone Synthesis: A Double Aryne Insertion Strategy". TUS News.7
Sources
- 1. 3-bromo-9H-thioxanthen-9-one | 96407-89-5 [sigmaaldrich.com]
- 2. Thioxanthen-9-one | High-Purity Photoinitiator | RUO [benchchem.com]
- 3. WO2014071836A1 - 9h-thioxanthen-9-one oxide derivative, preparation method and use thereof - Google Patents [patents.google.com]
- 4. Synthesis and evaluation of new 3-substituted-4-chloro-thioxanthone derivatives as potent anti-breast cancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. Luminescent materials based on thioxanthene-fluorene spiral structures and organic optoelectronic devices adopting the materials as luminescent layers - Eureka | Patsnap [eureka.patsnap.com]
- 6. A century of thioxanthones: through synthesis and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Breaking Barriers in Thioxanthone Synthesis: A Double Aryne Insertion Strategy | Tokyo University of Science [tus.ac.jp]
